S-1,2-丙二醇

概述

描述

(S)-propane-1,2-diol is a propane-1,2-diol. It has a role as a human metabolite and an Escherichia coli metabolite. It is an enantiomer of a (R)-propane-1,2-diol.

(S)-propane-1,2-diol is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.

(S)-Propane-1,2-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

S-1,2-Propanediol is a natural product found in Homo sapiens with data available.

科学研究应用

微生物生产

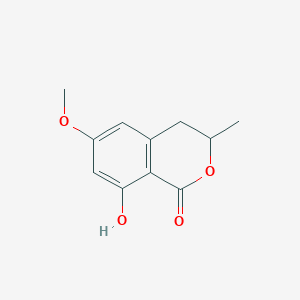

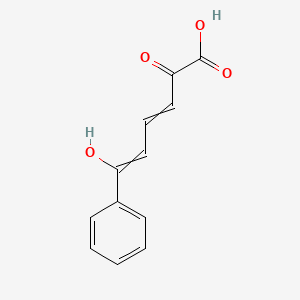

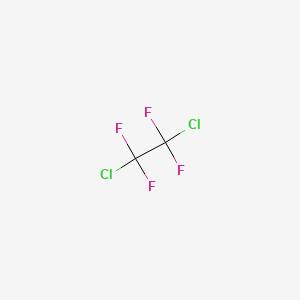

S-1,2-丙二醇是制造不饱和聚酯树脂、防冻剂、生物燃料、非离子型洗涤剂等的重要原料 {svg_1}. 1,2-丙二醇的商业化生产是通过微生物生物合成来实现,但其效率较低,而化学生产1,2-丙二醇则需要依赖石油化学路线,涉及浪费的电力消耗和高污染排放 {svg_2}. 随着基于代谢工程的各种策略的发展,预计将克服一系列障碍 {svg_3}.

生物燃料生产

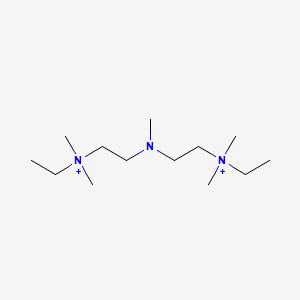

1,2-丙二醇用于生物燃料的生产 {svg_4}. 通过生物技术途径从生物质中生产化学品,包括生物燃料(乙醇、丁醇)已引起研究人员的关注 {svg_5}.

医药应用

S-1,2-丙二醇是一种有机溶剂和稀释剂,用于药物制剂 {svg_6} {svg_7}. 它也用作手性合成中间体和酶研究的底物 {svg_8} {svg_9}.

聚酯树脂的生产

1,2-丙二醇已被广泛用作生产聚酯树脂的单体 {svg_10} {svg_11}.

防冻剂

1,2-丙二醇用作防冻剂和防冻产品中乙二醇的无毒替代品 {svg_12}.

化妆品和食品工业

甘油的微生物生物合成

据报道,肺炎克雷伯菌GEM167中甘油转化为1,2-丙二醇,并增强了氧化途径的通量 {svg_14}. 这项研究首次报道了在甘油作为碳源的情况下,肺炎克雷伯菌中乳酸的生物合成产生了1,2-PDO {svg_15}.

液体洗涤剂的生产

作用机制

Target of Action

S-1,2-Propanediol, also known as (S)-propane-1,2-diol, primarily targets the enzymes Isocitrate dehydrogenase [NADP] and Sigma factor SigB regulation protein RsbQ in Bacillus subtilis . These enzymes play crucial roles in various metabolic processes within the organism.

Mode of Action

This interaction can influence various biochemical processes within the organism .

Biochemical Pathways

S-1,2-Propanediol is involved in several biochemical pathways. For its biosynthesis from L-fucose or L-rhamnose, four key enzymes are involved: L-fucose/rhamnose isomerase (fucI / rhaA), L-fuculokinase/rhamnulokinase (fucK / rhaB), L-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD), and propanediol oxidoreductase (fucO) . These enzymes catalyze a series of reactions that lead to the production of S-1,2-Propanediol .

Pharmacokinetics

It is known that the compound is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations .

Result of Action

The molecular and cellular effects of S-1,2-Propanediol’s action are largely dependent on its interaction with its targets and its role in the biochemical pathways it is involved in. It is known to be used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and more .

Action Environment

The action, efficacy, and stability of S-1,2-Propanediol can be influenced by various environmental factors. Furthermore, the compound’s action can also be affected by the specific conditions under which it is used, such as the pH, temperature, and presence of other substances .

生化分析

Biochemical Properties

S-1,2-Propanediol: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in engineered Escherichia coli strains, S-1,2-propanediol is produced from glucose through a novel artificial pathway that converts L-lactic acid to S-1,2-propanediol. This pathway involves enzymes such as L-lactate dehydrogenase from Bacillus coagulans and pyruvate decarboxylase . The interaction of S-1,2-propanediol with these enzymes is crucial for its production and function in biochemical processes.

Cellular Effects

S-1,2-Propanediol: influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the production of S-1,2-propanediol from glucose involves the regulation of metabolic pathways and the expression of specific genes that encode for enzymes involved in its synthesis . This regulation ensures the efficient production and utilization of S-1,2-propanediol within the cells.

Molecular Mechanism

The molecular mechanism of S-1,2-Propanediol involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of S-1,2-propanediol in engineered Escherichia coli strains involves the inhibition of branch metabolic pathways and the activation of the lactate transformation pathway . This process is facilitated by the binding interactions of S-1,2-propanediol with specific enzymes, which regulate its synthesis and function at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-1,2-Propanediol change over time. The stability and degradation of S-1,2-propanediol are important factors that influence its long-term effects on cellular function. Studies have shown that the production of S-1,2-propanediol can be optimized by disrupting major carbon-competing pathways and strengthening the lactate transformation pathway . These changes ensure the sustained production and stability of S-1,2-propanediol in laboratory conditions.

Dosage Effects in Animal Models

The effects of S-1,2-Propanediol vary with different dosages in animal models. High doses of S-1,2-propanediol may lead to toxic or adverse effects, while optimal dosages can enhance its beneficial properties. Studies on the dosage effects of S-1,2-propanediol in animal models are essential to determine the threshold levels and ensure its safe and effective use .

Metabolic Pathways

S-1,2-Propanediol: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis and utilization. For instance, the production of S-1,2-propanediol from glucose in engineered Escherichia coli strains involves the methylglyoxal bypass pathway and the lactate transformation pathway . These pathways ensure the efficient conversion of substrates into S-1,2-propanediol and regulate its metabolic flux.

Transport and Distribution

The transport and distribution of S-1,2-Propanediol within cells and tissues involve specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of S-1,2-propanediol in target cells and tissues. The efficient transport and distribution of S-1,2-propanediol are crucial for its function and effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of S-1,2-Propanediol affects its activity and function. Targeting signals and post-translational modifications direct S-1,2-propanediol to specific compartments or organelles within the cells. These localization mechanisms ensure the proper functioning of S-1,2-propanediol in biochemical reactions and cellular processes .

属性

IUPAC Name |

(2S)-propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009430 | |

| Record name | (+)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid | |

| Record name | (S)-(+)-1,2-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (S)-Propane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4254-15-3 | |

| Record name | (+)-1,2-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-propane-1,2-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942194N4TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Propane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene](/img/structure/B1200816.png)